2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid
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Overview
Description
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is a chemical compound with the molecular formula C14H11NO3S It is known for its unique structure, which includes a nicotinic acid moiety linked to a phenylethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid typically involves the reaction of thiosalicylic acid with 2-bromoacetophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate compound undergoes further reaction to yield this compound.
Thiosalicylic acid: reacts with in the presence of a base (e.g., sodium hydroxide) to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby affecting metabolic processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
- 2-[(2-Oxo-2-phenylethyl)thio]pyridine
- 2-[(2-Oxo-2-phenylethyl)thio]thiophene
Uniqueness
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is unique due to its nicotinic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-phenacylsulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-12(10-5-2-1-3-6-10)9-19-13-11(14(17)18)7-4-8-15-13/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMABNIGSEYKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365894 |
Source
|
Record name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142221-23-6 |
Source
|
Record name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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